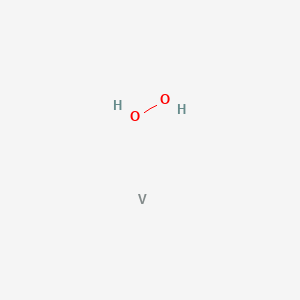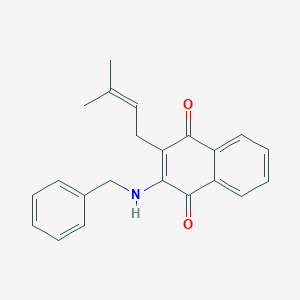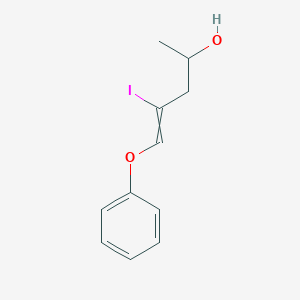![molecular formula C21H27NO3S B14249934 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol CAS No. 216167-63-4](/img/structure/B14249934.png)
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a phenolic hydroxyl group at the 4 position, and a sulfanyl group attached to a 4-nitrophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Introduction of the Sulfanyl Group: The next step involves the reaction of the alkylated phenol with a sulfanylating agent, such as thiol or disulfide, under appropriate conditions to introduce the sulfanyl group at the 4 position.
Attachment of the 4-Nitrophenylmethyl Moiety: The final step involves the reaction of the sulfanyl-substituted phenol with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group on the 4-nitrophenylmethyl moiety can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key proteins and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the sulfanyl and 4-nitrophenylmethyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another related compound with tert-butyl groups at the 2 and 4 positions.
Uniqueness
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is unique due to the presence of both the sulfanyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
216167-63-4 |
|---|---|
Formule moléculaire |
C21H27NO3S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-nitrophenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C21H27NO3S/c1-20(2,3)17-11-16(12-18(19(17)23)21(4,5)6)26-13-14-7-9-15(10-8-14)22(24)25/h7-12,23H,13H2,1-6H3 |
Clé InChI |
MEUAOYVOVRYCFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
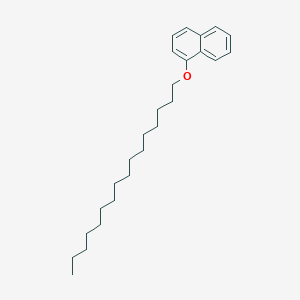
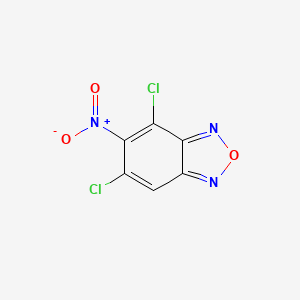
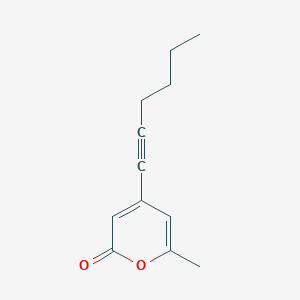
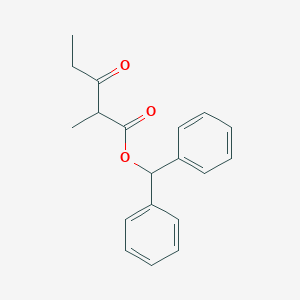
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
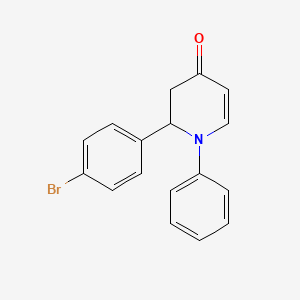
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
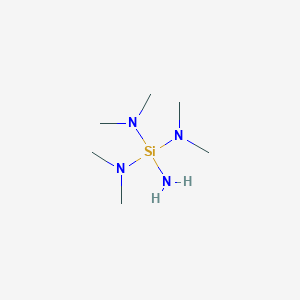
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
